molecular formula C13H13F4NO B2402490 N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine CAS No. 256525-90-3

N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine

Cat. No.: B2402490
CAS No.: 256525-90-3
M. Wt: 275.247
InChI Key: IXCUDVYQSNSXGC-UHFFFAOYSA-N
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Description

N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine is a synthetic organic compound characterized by the presence of a tetrafluorobenzo[b]furan moiety attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine typically involves the following steps:

    Formation of the tetrafluorobenzo[b]furan core: This can be achieved through the fluorination of benzo[b]furan derivatives using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Attachment of the ethylamine group: The ethylamine group can be introduced via nucleophilic substitution reactions, where the tetrafluorobenzo[b]furan intermediate reacts with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine: The parent compound.

    N1-methyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]methan-1-amine: A similar compound with a methyl group instead of an ethyl group.

    N1-propyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]propan-1-amine: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific structural features, such as the tetrafluorobenzo[b]furan moiety and the ethylamine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-ethyl-N-[(4,5,6,7-tetrafluoro-1-benzofuran-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO/c1-3-18(4-2)6-7-5-8-9(14)10(15)11(16)12(17)13(8)19-7/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCUDVYQSNSXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(O1)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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